DMSO Solubility Advantage of 6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one Over Erlotinib Hydrochloride
6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one (CP‑380736) exhibits a reported DMSO solubility of 60 mg/mL (203.87 mM) at room temperature with sonication . In contrast, erlotinib hydrochloride (the final approved drug carrying the same 6,7‑bis(2‑methoxyethoxy) substitution pattern but bearing a 4‑(3‑ethynylphenyl)amino substituent) shows DMSO solubility ranging from 2 mg/mL (clear, warmed) to a maximum of approximately 18 mg/mL . This represents at least a 3.3‑fold solubility advantage for the quinazolin‑4‑one intermediate. For researchers preparing concentrated DMSO stock solutions for kinase profiling or cellular assays, the quinazolin‑4‑one scaffold allows significantly higher working concentrations without precipitation, enabling more flexible dose‑response experimental designs.
| Evidence Dimension | DMSO solubility (mg/mL) |
|---|---|
| Target Compound Data | 60 mg/mL (203.87 mM) |
| Comparator Or Baseline | Erlotinib HCl: 2–4 mg/mL (Sigma-Aldrich); 18 mg/mL (Szabo-Scandic); 78 mg/mL free base reported by Selleckchem for erlotinib free base under optimized conditions |
| Quantified Difference | ≥3.3-fold higher solubility (15‑ to 30‑fold depending on erlotinib salt/batch) |
| Conditions | Room temperature, DMSO, sonication recommended (TargetMol protocol) |
Why This Matters
Higher DMSO solubility directly translates to fewer solvent‑induced artefacts in cell‑based assays and greater formulation flexibility for in‑vitro pharmacology, making this compound preferable when procuring a soluble quinazoline scaffold for kinase inhibitor SAR studies.
